molecular formula C12H17BrClNO B1487981 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride CAS No. 1220038-14-1

3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride

Cat. No.: B1487981
CAS No.: 1220038-14-1
M. Wt: 306.62 g/mol
InChI Key: JQCNMVPNPSEUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.62 g/mol. This compound is known for its high purity and exceptional versatility, making it a valuable asset in various scientific and industrial applications .

Preparation Methods

The synthesis of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
  • 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
  • 3-{[(3-Iodobenzyl)oxy]methyl}pyrrolidine hydrochloride

These compounds share similar structural features but differ in the halogen atom attached to the benzyl group. The uniqueness of this compound lies in its specific reactivity and selectivity, which can be advantageous in certain chemical and biological applications .

Properties

IUPAC Name

3-[(3-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNMVPNPSEUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-14-1
Record name Pyrrolidine, 3-[[(3-bromophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride
Reactant of Route 4
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride
Reactant of Route 5
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride
Reactant of Route 6
3-(((3-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.